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molecular formula C25H31N5O4 B8442470 1-(2,4-Dihydroxy-5-isopropylphenyl)-N-ethyl-5-(4-(morpholinomethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

1-(2,4-Dihydroxy-5-isopropylphenyl)-N-ethyl-5-(4-(morpholinomethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B8442470
M. Wt: 465.5 g/mol
InChI Key: CKHCXYIYTCETLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09302998B2

Procedure details

Pd(OH)2/C (0.01 mmol) was added to the intermediate obtained in Step F (0.1 mmol) dissolved in EtOH (5 ml) and the resulting mixture was subjected to hydrogenation under one atmosphere of hydrogen for 1 hour. The catalyst was filtered off through a Celite® pad and the ethanol was removed under reduced pressure. The reaction mixture was purified by column chromatography (DCM/MeOH:90/10) to obtain the title compound as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
intermediate
Quantity
0.1 mmol
Type
reactant
Reaction Step Three
Quantity
0.01 mmol
Type
catalyst
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]([C:6]1[N:7]=[N:8][N:9]([C:24]2[CH:29]=[C:28]([CH:30]([CH3:32])[CH3:31])[C:27]([O:33]CC3C=CC=CC=3)=[CH:26][C:25]=2[O:41]CC2C=CC=CC=2)[C:10]=1[C:11]1[CH:16]=[CH:15][C:14]([CH2:17][N:18]2[CH2:23][CH2:22][O:21][CH2:20][CH2:19]2)=[CH:13][CH:12]=1)=[O:5])[CH3:2].[H][H]>CCO.[OH-].[OH-].[Pd+2]>[CH2:1]([NH:3][C:4]([C:6]1[N:7]=[N:8][N:9]([C:24]2[CH:29]=[C:28]([CH:30]([CH3:31])[CH3:32])[C:27]([OH:33])=[CH:26][C:25]=2[OH:41])[C:10]=1[C:11]1[CH:16]=[CH:15][C:14]([CH2:17][N:18]2[CH2:19][CH2:20][O:21][CH2:22][CH2:23]2)=[CH:13][CH:12]=1)=[O:5])[CH3:2] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CCO
Step Three
Name
intermediate
Quantity
0.1 mmol
Type
reactant
Smiles
C(C)NC(=O)C=1N=NN(C1C1=CC=C(C=C1)CN1CCOCC1)C1=C(C=C(C(=C1)C(C)C)OCC1=CC=CC=C1)OCC1=CC=CC=C1
Name
Quantity
0.01 mmol
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off through a Celite® pad
CUSTOM
Type
CUSTOM
Details
the ethanol was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by column chromatography (DCM/MeOH:90/10)

Outcomes

Product
Name
Type
product
Smiles
C(C)NC(=O)C=1N=NN(C1C1=CC=C(C=C1)CN1CCOCC1)C1=C(C=C(C(=C1)C(C)C)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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